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1-benzyl-4-(4-nitro-2-pyrrolidin-1-ylsulfonylphenyl)piperazine
Overview
Description
1-Benzyl-4-(4-nitro-2-pyrrolidin-1-ylsulfonylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitro-pyrrolidinylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(4-nitro-2-pyrrolidin-1-ylsulfonylphenyl)piperazine typically involves multiple steps:
Formation of 1-benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the nitro-pyrrolidinylsulfonylphenyl group: This step involves the nitration of a suitable precursor followed by sulfonylation and subsequent coupling with the benzylpiperazine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-nitro-2-pyrrolidin-1-ylsulfonylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products:
Reduction of the nitro group: yields the corresponding amine derivative.
Substitution reactions: can yield a variety of benzyl-substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-nitro-2-pyrrolidin-1-ylsulfonylphenyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with various receptors or enzymes, modulating their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
4-(Pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Uniqueness: 1-Benzyl-4-(4-nitro-2-pyrrolidin-1-ylsulfonylphenyl)piperazine is unique due to its combination of a piperazine ring with a nitro-pyrrolidinylsulfonylphenyl group, which may confer distinct biological activities not seen in simpler analogs .
Properties
IUPAC Name |
1-benzyl-4-(4-nitro-2-pyrrolidin-1-ylsulfonylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c26-25(27)19-8-9-20(21(16-19)30(28,29)24-10-4-5-11-24)23-14-12-22(13-15-23)17-18-6-2-1-3-7-18/h1-3,6-9,16H,4-5,10-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQAVGFJWQDZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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